molecular formula C18H19N3O6S B2671075 Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate CAS No. 2097891-48-8

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate

Cat. No.: B2671075
CAS No.: 2097891-48-8
M. Wt: 405.43
InChI Key: LVEPYCHCHMURBG-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate is a complex organic compound that features a benzoate ester functional group, a methoxy group, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Piperazine Moiety: The ester is then reacted with 4-(pyridin-3-yl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be critical for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the piperazine moiety.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl piperazine moiety is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and benzoate groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the piperazine and sulfonyl groups, making it less complex and with different biological activity.

    4-(Pyridin-3-yl)piperazine: Contains the piperazine moiety but lacks the benzoate ester and methoxy groups.

    Sulfonyl piperazine derivatives: Similar in structure but may have different substituents on the piperazine ring or the sulfonyl group.

Uniqueness

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl piperazine moiety, in particular, distinguishes it from simpler benzoate esters and piperazine derivatives, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-methoxy-3-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-26-15-6-5-13(18(23)27-2)10-16(15)28(24,25)20-8-9-21(17(22)12-20)14-4-3-7-19-11-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEPYCHCHMURBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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